2-[2-(Methylamino)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethan-1-ol
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Overview
Description
2-[2-(Methylamino)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethan-1-ol is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug design and development.
Preparation Methods
The synthesis of 2-[2-(Methylamino)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethan-1-ol typically involves the reaction of enaminonitriles with benzohydrazides under microwave conditions. This method is catalyst-free and eco-friendly, resulting in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, especially at the nitrogen atoms in the triazole ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[2-(Methylamino)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethan-1-ol has several scientific research applications:
Medicinal Chemistry: It is used in the design and development of novel CDK2 inhibitors for cancer treatment.
Biological Studies: It exhibits cytotoxic activities against various cancer cell lines, making it a valuable compound for biological research.
Pharmaceutical Industry: It is used as a scaffold for developing new drugs with potential therapeutic applications.
Mechanism of Action
The compound exerts its effects by inhibiting CDK2, a cyclin-dependent kinase involved in cell cycle regulation. The inhibition of CDK2 leads to the disruption of cell cycle progression and induction of apoptosis in cancer cells . Molecular docking studies have shown that the compound fits well into the CDK2 active site, forming essential hydrogen bonds with key amino acids .
Comparison with Similar Compounds
Similar compounds include pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives. These compounds also exhibit CDK2 inhibitory activity and have been studied for their potential as anticancer agents . 2-[2-(Methylamino)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethan-1-ol is unique due to its specific structural features and the resulting biological activities.
Properties
Molecular Formula |
C8H15N5O |
---|---|
Molecular Weight |
197.24 g/mol |
IUPAC Name |
2-[2-(methylamino)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanol |
InChI |
InChI=1S/C8H15N5O/c1-9-7-11-8-10-4-6(2-3-14)5-13(8)12-7/h6,14H,2-5H2,1H3,(H2,9,10,11,12) |
InChI Key |
KIHJIASILVQDHQ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NN2CC(CNC2=N1)CCO |
Origin of Product |
United States |
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